molecular formula C17H21N5O2 B2984233 1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396856-16-8

1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Cat. No.: B2984233
CAS No.: 1396856-16-8
M. Wt: 327.388
InChI Key: UHXPCAYEZPEALA-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is a synthetic small molecule belonging to the class of bis-aryl ureas. This scaffold is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The compound features a urea core, which is a privileged structure capable of forming multiple hydrogen bonds with biological targets, flanked by a 2-ethoxyphenyl group and a 6-(pyrrolidin-1-yl)pyrimidin-4-yl group . Bis-aryl urea derivatives have been extensively investigated as potent and selective inhibitors of LIM kinases (Limk), which are key regulators of the actin cytoskeleton and are implicated in cancer cell invasion and metastasis . The presence of the pyrrolidine-substituted pyrimidine ring is a common feature in kinase-directed pharmacophores, serving as a hinge-binding moiety . Furthermore, structurally similar pyrimidinyl-urea compounds have been reported as allosteric modulators of the Cannabinoid receptor 1 (CB1) . These analogs antagonize G-protein coupling and have shown potential in research models for treating obesity, demonstrating the versatility of this chemical series in probing diverse biological pathways . The incorporation of the pyrrolidine ring is a strategic design element, as this saturated scaffold enhances molecular complexity and can improve physicochemical parameters, which is a valuable consideration in lead optimization . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-24-14-8-4-3-7-13(14)20-17(23)21-15-11-16(19-12-18-15)22-9-5-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXPCAYEZPEALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is a novel compound belonging to the class of urea derivatives. Its unique structure, featuring an ethoxyphenyl group and a pyrimidinyl moiety, suggests potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial, antifungal, and antiproliferative domains. Below are detailed findings on its biological activity.

Antimicrobial Activity

Studies have shown that urea derivatives can possess significant antimicrobial properties. In vitro tests have demonstrated that 1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea exhibits notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of 1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

The antifungal properties of this compound have also been explored. Preliminary results indicate efficacy against common fungal pathogens, although specific MIC values require further elucidation through systematic studies.

The mechanism by which 1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea exerts its biological effects is still under investigation. However, docking studies suggest that it may interact with key biological targets, potentially inhibiting critical pathways related to cell growth and proliferation.

Case Studies

Recent studies have focused on the pharmacological profiles of similar compounds within the urea derivative class. For instance, compounds with structural similarities have shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Urea Derivative in Cancer Research
A study involving a structurally similar urea derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation. The presence of electron-donating groups was found to enhance the activity against specific cancer types .

Scientific Research Applications

Research indicates that 1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea exhibits a range of biological activities. Studies have explored its antimicrobial and antifungal properties, along with its potential antiproliferative effects. The compound's unique structure, which includes an ethoxyphenyl group and a pyrimidinyl moiety, suggests it may interact with biological targets, potentially inhibiting pathways related to cell growth and proliferation.

Antimicrobial Activity

In vitro tests have shown that urea derivatives can possess significant antimicrobial properties. 1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea has demonstrated antibacterial activity against strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of 1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These results suggest that the compound may be a potential lead for developing new antimicrobial agents.

Antifungal Activity

Preliminary results indicate that 1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea has efficacy against common fungal pathogens, although specific MIC values require further study.

Case Studies

Studies on structurally similar urea derivatives have shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Urea Derivative in Cancer Research

A study involving a structurally similar urea derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation. The presence of electron-donating groups was found to enhance the activity against specific cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Rings

Phenyl Ring Modifications
  • Target Compound : The 2-ethoxyphenyl group introduces steric and electronic effects. The ethoxy group (-OCH2CH3) is electron-donating, influencing binding interactions at the CB1 allosteric site.
  • Analog 7d (1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea): Substitution with a 4-cyanophenyl group (-CN) enhances electron-withdrawing properties, improving cooperativity (α = 3.2) and binding affinity (KB = 0.28 μM) compared to chloro-substituted analogs .
  • Analog SN15b (1-(4-chlorophenyl)-3-(3-((6-(pyrrolidin-1-yl)pyridin-2-yl)amino)phenyl)urea): The 4-chlorophenyl group (-Cl) reduces cooperativity (α = 2.1) but retains moderate potency (EC50 = 1.3 μM in CB1 agonist binding assays) .
Pyrimidine/Pyridine Core Variations
  • Target Compound : The 6-(pyrrolidin-1-yl)pyrimidin-4-yl group optimizes interactions with CB1’s transmembrane domain. Pyrimidine’s dual nitrogen atoms facilitate hydrogen bonding, as seen in SAR studies .
  • Analog 8d (1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea): Shifting the pyrrolidinyl group to the 4-position on pyrimidin-2-yl reduces potency (KB = 0.41 μM vs. 0.28 μM for 7d), highlighting positional sensitivity .
  • Compound SC4a (1-(4-chlorophenyl)-3-(3’-(pyrrolidin-1-yl)-[1,1’-biphenyl]-3-yl)urea) : Replacing pyrimidine with a biphenyl scaffold retains high potency (EC50 = 0.043 μM) but alters allosteric modulation mechanisms .

Key Pharmacological Data

Compound Name Core Structure Phenyl Substituent KB (μM) α (Cooperativity) EC50 (μM) Reference
Target Compound Pyrimidin-4-yl 2-Ethoxyphenyl N/A N/A Pending
7d Pyrimidin-4-yl 4-Cyanophenyl 0.28 3.2 0.19
8d Pyrimidin-2-yl 4-Cyanophenyl 0.41 2.8 0.32
SN15b Pyridin-2-yl 4-Chlorophenyl 1.1 2.1 1.3
SC4a Biphenyl 4-Chlorophenyl 0.06 4.5 0.043

Structural Optimization Insights

  • Pyrrolidinyl Group: The 1-pyrrolidinyl substituent on pyrimidine is critical for maximizing α values. Bulkier groups (e.g., piperidinyl) reduce binding, while smaller groups (e.g., dimethylamino) lower cooperativity .
  • Electron-Withdrawing vs. Electron-Donating Groups: Cyano (-CN) and chloro (-Cl) groups improve binding compared to methoxy (-OCH3), but ethoxy (-OCH2CH3) may offer unique steric advantages in vivo .
  • Scaffold Flexibility : Pyrimidine-based analogs (e.g., target compound, 7d) exhibit higher selectivity for CB1 over CB2, whereas biphenyl derivatives (e.g., SC4a) show broader signaling modulation .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea, and how can reaction conditions be optimized?

Methodological Answer:

  • Route Selection : Start with Ullmann coupling or nucleophilic aromatic substitution for pyrimidine functionalization, followed by urea bond formation via carbodiimide-mediated coupling.
  • Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions (e.g., 80°C, DMF solvent, 10 mol% CuI catalyst) .
  • Validation : Monitor reaction progress via HPLC or LC-MS to confirm intermediate formation and final product purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.3 ppm, pyrrolidine protons at δ 2.5–3.2 ppm) .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; validate against a certified reference standard .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and rule out byproducts .

Q. How can researchers assess the compound’s preliminary biological activity in target-based assays?

Methodological Answer:

  • In Vitro Screening : Use kinase inhibition assays (e.g., ADP-Glo™) to evaluate IC50_{50} values against kinases like EGFR or VEGFR2. Include positive controls (e.g., staurosporine) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate to ensure reproducibility. Fit data using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize derivatives with stronger hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations : Conduct 100 ns simulations to assess binding stability (RMSD < 2 Å) and identify residues critical for selectivity (e.g., gatekeeper mutations) .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50_{50}50​ across studies)?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical weighting for assay variability (e.g., cell line differences, ATP concentrations) .
  • Orthogonal Assays : Validate using thermal shift assays (TSA) to measure target engagement independently of enzymatic activity .

Q. How can structure-activity relationship (SAR) studies improve potency while minimizing off-target effects?

Methodological Answer:

  • Fragment Replacement : Systematically modify the pyrrolidine-pyrimidine core (e.g., replace pyrrolidine with piperazine) and test in cellular cytotoxicity assays (e.g., CCK-8) .
  • Selectivity Profiling : Screen derivatives against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify structural motifs causing off-target inhibition .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–13 buffers, UV light, and 40°C/75% humidity for 14 days. Monitor degradation via UPLC-PDA; identify degradants using Q-TOF-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify intact compound using LC-MS/MS .

Q. How do researchers evaluate comparative efficacy against structurally similar kinase inhibitors?

Methodological Answer:

  • Head-to-Head Assays : Compare IC50_{50}, KdK_d, and residence time with reference inhibitors (e.g., gefitinib) in parallel assays. Use ANOVA to determine significance (p < 0.05) .

Q. What experimental approaches measure membrane permeability and bioavailability?

Methodological Answer:

  • PAMPA Assay : Assess passive diffusion using artificial membranes. Calculate permeability (PeP_e) and compare to metoprolol (high permeability) .
  • Caco-2 Monolayers : Measure apical-to-basolateral transport; accept compounds with apparent permeability (PappP_{app}) > 1 × 106^{-6} cm/s .

Q. How can synergistic effects with combination therapies be systematically tested?

Methodological Answer:

  • Synergy Screening : Use a checkerboard assay with serial dilutions of the compound and a partner drug (e.g., cisplatin). Calculate combination index (CI) via CompuSyn software (CI < 1 indicates synergy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.